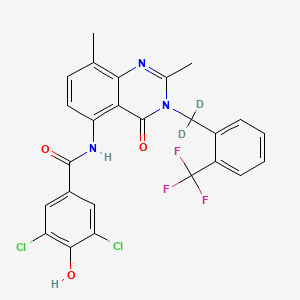
HSD17B13-IN-80-d2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
HSD17B13-IN-80-d2 is a deuterium-labeled inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13). This compound is primarily used in research related to liver diseases, metabolic diseases, and cardiovascular diseases, such as nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and drug-induced liver injury (DILI) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HSD17B13-IN-80-d2 involves the incorporation of deuterium atoms into the parent compound HSD17B13-IN-80. The synthetic route typically includes the following steps:
Deuterium Exchange Reaction: The parent compound HSD17B13-IN-80 undergoes a deuterium exchange reaction where hydrogen atoms are replaced with deuterium atoms. This is usually achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels.
化学反応の分析
Types of Reactions
HSD17B13-IN-80-d2 primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
HSD17B13-IN-80-d2 has a wide range of scientific research applications:
Chemistry: Used as a probe to study the enzymatic activity of HSD17B13 and its role in various biochemical pathways.
Biology: Investigates the biological functions of HSD17B13 in liver metabolism and its association with diseases like NAFLD and NASH.
Medicine: Explores potential therapeutic applications in treating liver diseases and metabolic disorders.
作用機序
HSD17B13-IN-80-d2 inhibits the activity of hydroxysteroid 17β-dehydrogenase 13 by binding to its active site. This inhibition prevents the enzyme from catalyzing the conversion of estradiol and other substrates, thereby reducing the formation of lipid droplets in the liver. The compound’s mechanism of action involves the following molecular targets and pathways:
Lipid Droplet Biogenesis: Inhibition of HSD17B13 reduces lipid droplet formation, which is crucial in the development of NAFLD and NASH.
Platelet Activating Factor (PAF) Pathway: This compound modulates the PAF pathway, reducing leukocyte adhesion and inflammation in the liver.
類似化合物との比較
HSD17B13-IN-80-d2 is compared with other similar compounds based on its potency, selectivity, and applications:
BI-3231: Another potent and selective HSD17B13 inhibitor used in research for liver diseases.
HSD17B13-IN-80: The parent compound of this compound, which lacks the deuterium labeling but has similar inhibitory properties.
HSD17B13-IN-80-d3: A variant with additional deuterium atoms, offering different pharmacokinetic properties.
This compound stands out due to its deuterium labeling, which enhances its stability and metabolic profile, making it a valuable tool in scientific research.
特性
分子式 |
C25H18Cl2F3N3O3 |
|---|---|
分子量 |
538.3 g/mol |
IUPAC名 |
3,5-dichloro-N-[3-[dideuterio-[2-(trifluoromethyl)phenyl]methyl]-2,8-dimethyl-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O3/c1-12-7-8-19(32-23(35)15-9-17(26)22(34)18(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-16(14)25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35)/i11D2 |
InChIキー |
VWLKLPGOFPETDX-ZWGOZCLVSA-N |
異性体SMILES |
[2H]C([2H])(C1=CC=CC=C1C(F)(F)F)N2C(=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C)C |
正規SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


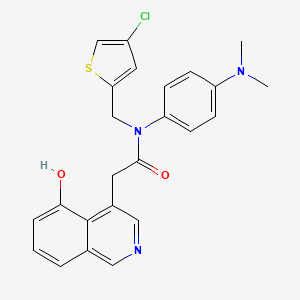

![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
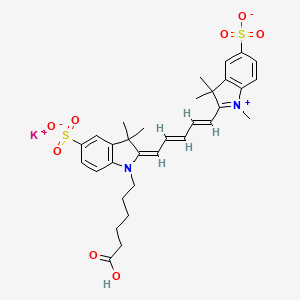
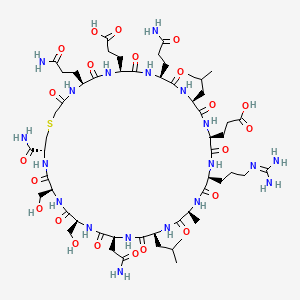
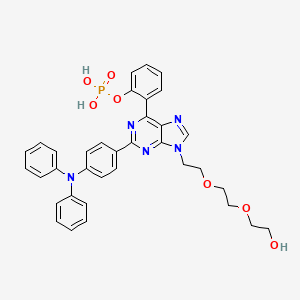
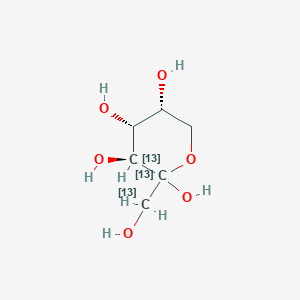
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
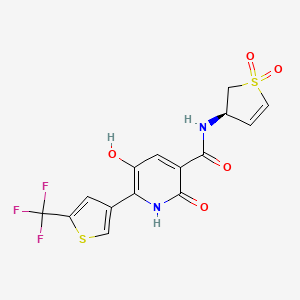
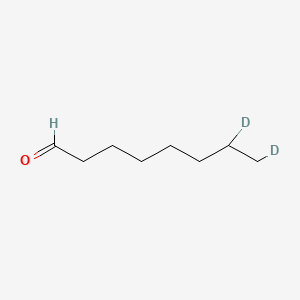
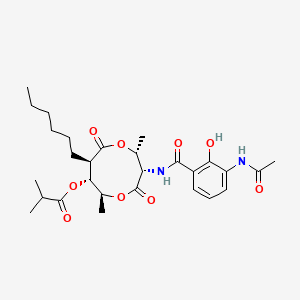
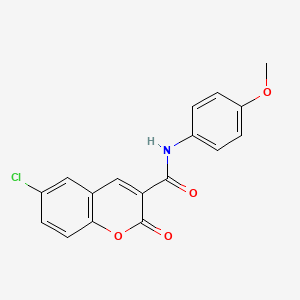
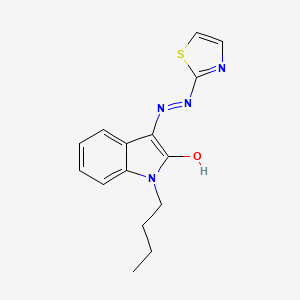
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
